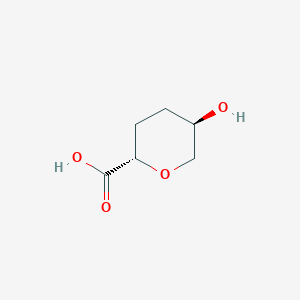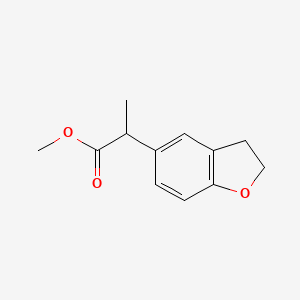![molecular formula C9H14ClNO B13328129 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[331]nonane-3-carbonyl chloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot tandem Mannich annulation reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl.
Reduction: Sodium triacetoxyhydridoborate is often used for reductive amination.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates
Uniqueness
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the nitrogen atom or have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-azabicyclo[3.3.1]nonane-3-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
InChI Key |
NXARCJGROSHKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CN(C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


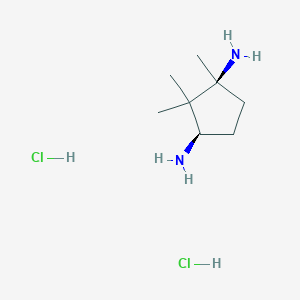
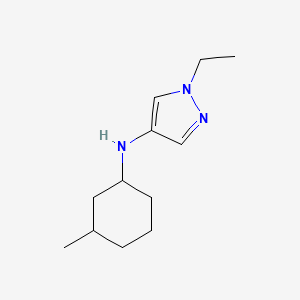
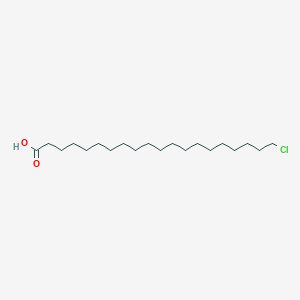
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)
![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
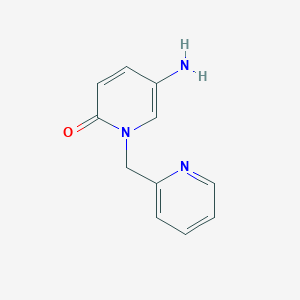

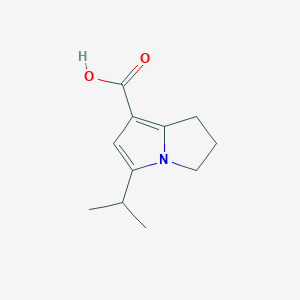
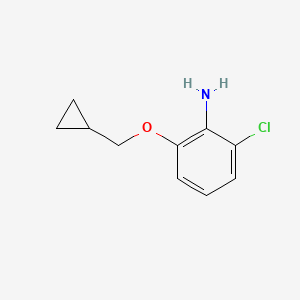
![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
